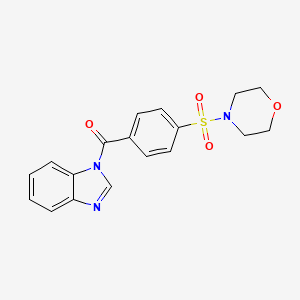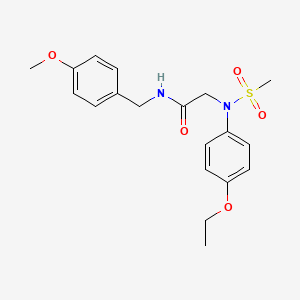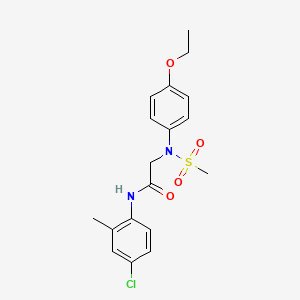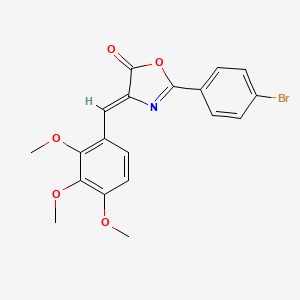
Benzimidazol-1-yl-(4-morpholin-4-ylsulfonylphenyl)methanone
Overview
Description
Benzimidazol-1-yl-(4-morpholin-4-ylsulfonylphenyl)methanone is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are known for their diverse biological and clinical applications. They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with biopolymers in living systems .
Preparation Methods
The synthesis of benzimidazol-1-yl-(4-morpholin-4-ylsulfonylphenyl)methanone typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. Industrial production methods often involve multi-step synthesis, including the formation of the benzimidazole ring and subsequent functionalization with morpholine and sulfonyl groups .
Chemical Reactions Analysis
Benzimidazol-1-yl-(4-morpholin-4-ylsulfonylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Benzimidazol-1-yl-(4-morpholin-4-ylsulfonylphenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of benzimidazol-1-yl-(4-morpholin-4-ylsulfonylphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to benzimidazol-1-yl-(4-morpholin-4-ylsulfonylphenyl)methanone include:
- 2-(5-nitro-1H-benzimidazol-2-yl)phenol
- 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole These compounds share the benzimidazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
benzimidazol-1-yl-(4-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c22-18(21-13-19-16-3-1-2-4-17(16)21)14-5-7-15(8-6-14)26(23,24)20-9-11-25-12-10-20/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYFPFXLHSGTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[benzyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3460018.png)


![4-[methyl(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B3460043.png)
![N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3460045.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3460057.png)
![N-{4-[(2,4,5-trichlorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3460059.png)
![Methyl 2-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]benzoate](/img/structure/B3460064.png)
![1-(4-bromophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B3460070.png)

![N-(2-(3,4-dimethoxyphenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3460087.png)
![N-[(Z)-1-(3,4-dimethoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3460093.png)
![4-[4-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B3460109.png)
![16-methoxy-7-methyl-9-oxo-N-phenyl-5-thia-3,10,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(13),2,4(8),6,14(19),15,17-heptaene-6-carboxamide](/img/structure/B3460110.png)
